molecular formula C8H15NO6 B7828778 N-Acetyl-D-Mannosamine

N-Acetyl-D-Mannosamine

Cat. No.: B7828778
M. Wt: 221.21 g/mol
InChI Key: OVRNDRQMDRJTHS-ZTVVOAFPSA-N
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Description

N-Acetyl-D-Mannosamine (N-Acetylmannosamine) is a monosaccharide derivative of mannose, characterized by the presence of an acetyl group attached to the amino group of mannose. It serves as a crucial precursor in the biosynthesis of sialic acids, which are essential components of glycoproteins and glycolipids in various biological systems.

Synthetic Routes and Reaction Conditions:

  • Base-Catalyzed Epimerization: this compound can be synthesized through the base-catalyzed epimerization of N-Acetyl-D-Glucosamine. This reaction involves the conversion of N-Acetyl-D-Glucosamine to this compound using a strong base.

  • Aldolase Treatment: Another method involves the treatment of sialic acid with aldolase to produce this compound and pyruvic acid.

  • Rhodium-Catalyzed Oxidative Cyclization: Glucal 3-carbamates can be converted to this compound through rhodium(II)-catalyzed oxidative cyclization.

Industrial Production Methods: Industrial production of this compound typically involves large-scale fermentation processes using genetically modified microorganisms that can efficiently produce the compound. These methods are optimized to achieve high yields and purity suitable for various applications.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form N-Acetylneuraminic acid (Neu5Ac), a key sialic acid.

  • Reduction: Reduction reactions can convert this compound into its corresponding alditol, N-Acetyl-D-Mannitol.

  • Substitution: Substitution reactions can introduce various functional groups to the molecule, leading to the formation of derivatives with different biological activities.

Common Reagents and Conditions:

  • Oxidation: Pyruvic acid, catalytic amounts of enzymes such as aldolase.

  • Reduction: Reducing agents like sodium borohydride.

  • Substitution: Various nucleophiles and electrophiles under controlled conditions.

Major Products Formed:

  • N-Acetylneuraminic Acid (Neu5Ac): A critical component in glycoproteins and glycolipids.

  • N-Acetyl-D-Mannitol:

Scientific Research Applications

N-Acetyl-D-Mannosamine has diverse applications in scientific research, including:

  • Chemistry: It is used as a substrate in the synthesis of sialic acids and their derivatives, which are important in studying glycoprotein and glycolipid structures.

  • Biology: It plays a role in the study of glycosylation processes and the regulation of cell surface glycoproteins.

  • Medicine: this compound is investigated for its potential therapeutic effects in conditions such as GNE myopathy, a genetic muscle disease.

  • Industry: It is utilized in the production of biologically active compounds and pharmaceutical intermediates.

Mechanism of Action

N-Acetyl-D-Mannosamine exerts its effects primarily through its role as a precursor in the biosynthesis of sialic acids. Sialic acids are involved in various cellular processes, including cell-cell communication, immune response modulation, and pathogen recognition. The compound is metabolized to N-Acetylneuraminic acid, which is then incorporated into glycoproteins and glycolipids, influencing their structure and function.

Comparison with Similar Compounds

  • N-Acetyl-D-Glucosamine: A structural isomer of N-Acetyl-D-Mannosamine, used in similar biochemical pathways.

  • N-Acetylneuraminic Acid (Neu5Ac): The primary product of this compound metabolism, essential for glycoprotein and glycolipid synthesis.

  • N-Acetyl-D-Mannitol:

Uniqueness: this compound is unique in its ability to serve as a direct precursor to sialic acids, which are critical for various biological functions. Its role in glycoprotein and glycolipid biosynthesis distinguishes it from other monosaccharides and derivatives.

Properties

IUPAC Name

N-[(3S,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5+,6-,7-,8?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVRNDRQMDRJTHS-ZTVVOAFPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H]1[C@H]([C@@H]([C@H](OC1O)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3615-17-6
Record name 2-acetamido-2-deoxy-D-mannose
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.719
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

N-Acetylhexosamine dialdose may, for example, be manufactured by oxidation of the 6-position of N-acetylhexosamine either chemically or enzymatically. An example of the chemical oxidation is a Fenton method where oxidation is carried out with hydrogen peroxide in the presence of a ferrous salt while that of the enzymatic oxidation is an oxidation using galactose oxidase [EC 1.1.3.9; Cooper, et al.; The Journal of Biological Chemistry, volume 234, pages 445-448 (1959)]. Oxidation of N-acetyl-D-galactosamine with galactose oxidase gives N-acetylgalactosamine dialdose.
[Compound]
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N-Acetylhexosamine dialdose
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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